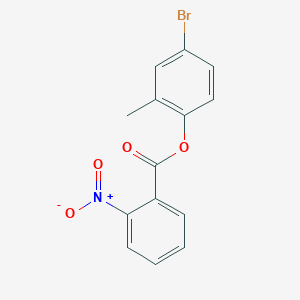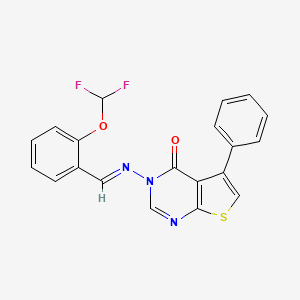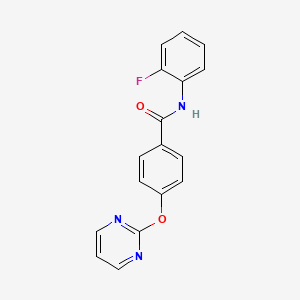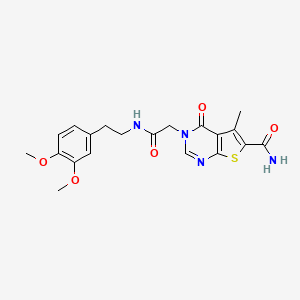
4-bromo-2-methylphenyl 2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methylphenyl 2-nitrobenzoate: is an organic compound with the molecular formula C14H10BrNO4 It is a derivative of benzoic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position, while the benzoate moiety is substituted with a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methylphenyl 2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 4-bromo-2-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Esterification: The nitrated product is then esterified with 2-nitrobenzoic acid in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to form the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 4-bromo-2-methylphenyl 2-nitrobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Products like 4-azido-2-methylphenyl 2-nitrobenzoate or 4-thiocyanato-2-methylphenyl 2-nitrobenzoate.
Reduction: 4-bromo-2-methylphenyl 2-aminobenzoate.
Oxidation: 4-bromo-2-carboxyphenyl 2-nitrobenzoate.
Applications De Recherche Scientifique
Chemistry: 4-bromo-2-methylphenyl 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It serves as a model compound for investigating the metabolic pathways and toxicity of nitroaromatics.
Medicine: While not directly used as a drug, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-bromo-2-methylphenyl 2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom acts as a leaving group, facilitating the formation of a new bond with the nucleophile.
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving catalytic hydrogenation.
Comparaison Avec Des Composés Similaires
4-bromo-2-methylphenyl 4-nitrobenzoate: Similar structure but with the nitro group at the 4-position of the benzoate moiety.
4-bromo-2-methylphenyl 3-nitrobenzoate: Similar structure but with the nitro group at the 3-position of the benzoate moiety.
4-bromo-2-methylphenyl 2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 4-bromo-2-methylphenyl 2-nitrobenzoate is unique due to the specific positioning of the bromine, methyl, and nitro groups, which influence its reactivity and potential applications. The combination of these substituents provides a distinct set of chemical properties that can be exploited in various synthetic and research contexts.
Propriétés
IUPAC Name |
(4-bromo-2-methylphenyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-9-8-10(15)6-7-13(9)20-14(17)11-4-2-3-5-12(11)16(18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERXBYGQXDVGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide](/img/structure/B5506644.png)
![[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea](/img/structure/B5506651.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
![2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide](/img/structure/B5506674.png)
![(1R,5R)-N,N-dimethyl-6-[(1-phenylpyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)

![3-[(4,6-dimethoxypyrimidin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5506685.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)
